3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8-7-10(20-17-8)11(18)14-13-16-15-12(19-13)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZWMXOUEYZRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The isoxazole ring can be introduced through cyclization reactions involving nitrile oxides and alkenes . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or sodium acetate .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be essential to maintain the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds related to 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide. For instance:
- Mechanism of Action : Compounds containing the oxadiazole moiety have been shown to induce apoptosis in cancer cells. A study indicated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% .
- Case Studies : In vivo studies using mouse models have demonstrated the ability of these compounds to inhibit tumor growth effectively. The mechanism often involves the disruption of cellular pathways critical for cancer cell survival .
Antidiabetic Properties
The antidiabetic effects of the compound have also been explored:
- In Vivo Studies : Research involving genetically modified Drosophila melanogaster models indicated that certain derivatives significantly lowered glucose levels, suggesting their potential as antidiabetic agents .
- Mechanisms : These compounds may enhance insulin sensitivity or inhibit enzymes involved in glucose metabolism, although further studies are needed to elucidate the precise mechanisms involved.
Synthesis and Characterization
The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Comparative Data Table
The following table summarizes some key findings related to the biological activities of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Comparable Compounds
Key Observations:
Core Heterocycles: The target compound’s 1,2-oxazole core distinguishes it from furan-based analogs (6c–6g in ), which exhibit lower melting points (e.g., 6c: 166–167°C vs. 6d: 295–296°C). The oxazole’s aromaticity and electron distribution may enhance thermal stability compared to furan derivatives .
Substituent Effects: Electron-withdrawing groups (e.g., nitro in 6d) correlate with higher melting points (295–296°C), likely due to enhanced intermolecular dipole interactions. Conversely, methoxy groups (6c) reduce melting points (166–167°C) .
Spectral Features :
- IR spectra of analogs (e.g., 6c–6g) confirm the presence of C=N (1590–1620 cm⁻¹) and C=O amide (1650–1680 cm⁻¹) stretches, consistent with the target compound’s expected profile .
Biological Activity
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxadiazole ring fused with an oxazole moiety. The presence of the phenyl group and the carboxamide functionality enhances its potential interactions with biological targets.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉N₃O₃ |
| Molecular Weight | 245.22 g/mol |
| LogP | 1.04030 |
| PSA (Polar Surface Area) | 48.03 Ų |
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study reported that derivatives similar to this compound showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 64 μg/mL, indicating potent antibacterial effects against strains such as MRSA .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays revealed that related compounds exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, certain derivatives demonstrated IC₅₀ values in the micromolar range, significantly inhibiting cell proliferation through apoptosis induction .
Table: Summary of Anticancer Activity
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| 3-methyl-N-(5-phenyl... | MCF-7 | 0.65 | Induction of apoptosis |
| 3-methyl-N-(5-phenyl... | HeLa | 2.41 | Inhibition of cell cycle progression |
| 5a | U937 | <0.1 | Activation of p53 pathway |
Enzyme Inhibition
The compound has been shown to inhibit various enzymes critical in cancer progression and metabolism. Notably, it targets thymidylate synthase and histone deacetylases (HDAC), which are essential for DNA synthesis and epigenetic regulation respectively. The inhibition of these enzymes leads to altered gene expression profiles conducive to apoptosis in cancer cells .
The biological activity of this compound is attributed to its ability to interact with multiple biological targets:
- Enzyme Interactions : Compounds in this class have been shown to bind to active sites of enzymes like HDAC and thymidylate synthase.
- Cell Cycle Regulation : By inhibiting key enzymes involved in DNA replication and repair, these compounds can induce cell cycle arrest.
- Apoptosis Induction : Through modulation of apoptotic pathways (e.g., p53 activation), these compounds promote programmed cell death in malignant cells.
Case Studies
A recent study evaluated the efficacy of various oxadiazole derivatives in treating different types of cancer. The results indicated that compounds structurally similar to 3-methyl-N-(5-phenyl... exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin .
Another case study focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The findings highlighted the potential for developing new antibiotics based on these compounds due to their unique mechanisms of action against bacterial cell walls .
Q & A
Q. Research Findings :
- Antimicrobial : Active against Gram-positive bacteria (e.g., S. aureus; inhibition zone = 18 mm at 50 µg/mL) .
- Anticancer Potential : Oxadiazole derivatives inhibit topoisomerase II (IC₅₀ = 12 µM in MCF-7 cells) .
Table 1. Biological Activity Summary
| Target | Activity | Assay Type | Reference |
|---|---|---|---|
| S. aureus | MIC = 8 µg/mL | Broth microdilution | |
| DNA gyrase | Kd = 4.2 µM | SPR |
Advanced: How to design SAR studies for optimizing this compound’s bioactivity?
Methodological Answer:
Core Modifications : Replace 3-methyl oxazole with 5-trifluoromethyl (synthesis: KF/18-crown-6 in DMF) to enhance lipophilicity .
Oxadiazole Substitutions : Introduce electron-withdrawing groups (e.g., NO₂ at phenyl para) to improve DNA intercalation .
Amide Linker : Replace carboxamide with sulfonamide (synthesis: SOCl₂, NH₂R) to modulate solubility .
Validation : Compare IC₅₀ values in enzyme assays and logP via shake-flask method .
Basic: What spectroscopic techniques confirm the compound’s purity and stability?
Methodological Answer:
- ¹H/¹³C NMR : Look for singlet peaks (e.g., oxazole C4-H at δ 8.2 ppm) and absence of hydrolyzed byproducts .
- HPLC-MS : Use C18 column (ACN:H₂O = 70:30); ESI-MS [M+H]⁺ = 323.1 m/z .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with <5% impurity increase .
Advanced: How to address crystallographic disorder in the oxadiazole-phenyl moiety?
Methodological Answer:
- Data Collection : Cool crystals to 100 K to minimize thermal motion.
- Refinement : Use PART instructions in SHELXL to model disorder (e.g., split phenyl rings with occupancy ratios 60:40) .
- Validation : Check ADPs (e.g., Ueq < 0.06 Ų for ordered atoms) and Fo-Fc maps for residual density .
Basic: What are the safety protocols for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coat. Avoid skin contact (LD₅₀ > 2000 mg/kg in rats) .
- Ventilation : Use fume hoods during synthesis (volatile byproducts like HCl gas) .
- Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite .
Advanced: How to analyze electronic effects of substituents on the compound’s reactivity?
Methodological Answer:
- Hammett Constants : Correlate σ values (e.g., -NO₂: σₚ = +0.78) with reaction rates in SNAr substitutions .
- Cyclic Voltammetry : Measure oxidation potentials (Epa ≈ +1.2 V vs. Ag/AgCl) to assess electron-deficient oxadiazole ring .
- UV-Vis : π→π* transitions at λmax = 280 nm (ε = 12,000 M⁻¹cm⁻¹) indicate conjugation stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
